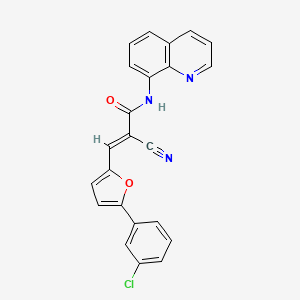

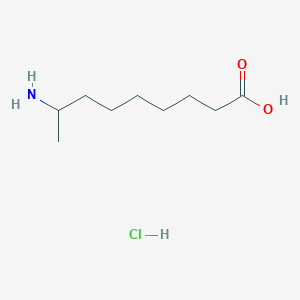

![molecular formula C18H16N2O5 B2819516 甲基2-[(4-甲氧基-2-甲氧基苯氧基)甲基]咪唑并[1,2-a]吡啶-8-甲酸酯 CAS No. 1356681-14-5](/img/structure/B2819516.png)

甲基2-[(4-甲氧基-2-甲氧基苯氧基)甲基]咪唑并[1,2-a]吡啶-8-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through various methods. One common method is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis

The imidazo[1,2-a]pyridine structure consists of a pyridine ring fused with an imidazole ring. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines can synthesize imidazo[1,2-a]pyridines . This reaction tolerates a wide range of functional groups and affords a series of valuable imidazo[1,2-a]pyridines in high yields under mild conditions .科学研究应用

抗癌潜力

一项研究重点介绍了为乳腺癌化疗设计的 novel selenylated imidazo[1,2-a]pyridines 的合成和评估。包括密切相关的衍生物在内的这些化合物对 MCF-7 细胞表现出高细胞毒性,表明有潜力作为乳腺癌治疗的抗增殖剂,其机制涉及细胞增殖抑制、DNA 切割和细胞凋亡诱导 (Almeida 等人,2018 年)。

化学合成方法

专注于 imidazo[1,2-a]pyridine 衍生物的制备和合成应用的研究展示了化学合成方面的进展。例如,合成这些化合物的全新方法涉及直接氧化策略和创新的合成路线,为获得具有各种生物活性的 imidazo[1,2-a]pyridine 衍生物提供了更高效且经济的步骤 (Lifshits 等人,2015 年)。

抗原生动物活性

另一个感兴趣的领域是将 imidazo[1,2-a]pyridine 衍生物开发为抗原生动物剂。已经合成并评估了 novel dicationic imidazo[1,2-a]pyridines 及其四氢衍生物的 DNA 亲和力以及对原生动物病原体的体外和体内活性,证明了治疗由锥虫属和疟原虫属物种引起的疾病的强大潜力 (Ismail 等人,2004 年)。

配位化学

该化合物的骨架也已用于配位化学中,以创建用于催化和材料科学的潜在应用的新型大环配体。这些配体由 2,6-双(2-甲酰苯氧甲基)吡啶等衍生物合成,表现出与各种金属离子的不同配位行为,表明在开发新材料和催化剂方面有用途 (Lodeiro 等人,2004 年)。

抗溃疡剂

对 3 位取代的 imidazo[1,2-a]pyridines 的研究探索了它们作为抗溃疡剂的潜力,揭示了具有有希望的细胞保护特性的化合物。这些发现表明了治疗溃疡性疾病的新方法,展示了 imidazo[1,2-a]pyridine 衍生物在药物化学中的多功能性 (Starrett 等人,1989 年)。

作用机制

The mechanism of action of imidazo[1,2-a]pyridine derivatives can vary depending on their specific structure and the target they interact with. For example, some imidazo[1,2-a]pyridine derivatives have been found to inhibit the cyclooxygenase (COX) enzyme, which plays a role in converting arachidonic acid to inflammatory mediators .

属性

IUPAC Name |

methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-23-16-8-12(10-21)5-6-15(16)25-11-13-9-20-7-3-4-14(17(20)19-13)18(22)24-2/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUVCBNCUXUCEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC2=CN3C=CC=C(C3=N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

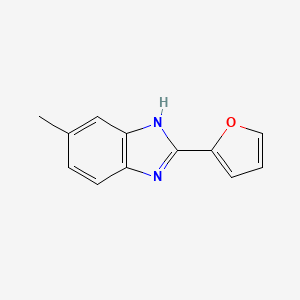

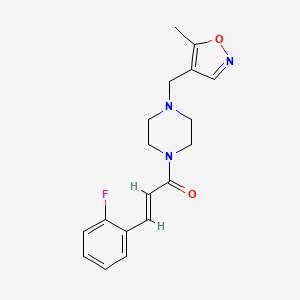

![1-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-7-carboxylic acid;hydrochloride](/img/structure/B2819433.png)

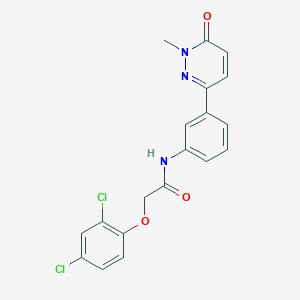

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

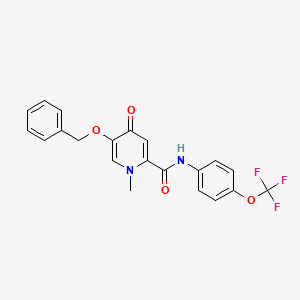

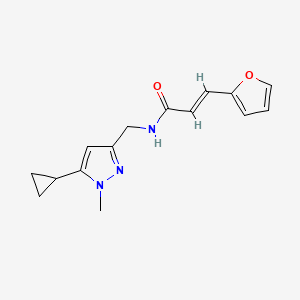

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2819451.png)

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)

![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)

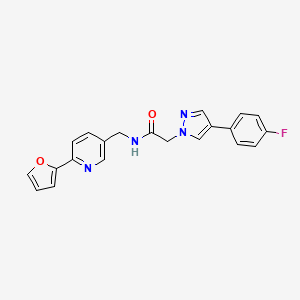

![4-{[2-(4-Cyano-3-phenyl-5-isoxazolyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2819455.png)